molecular formula C7H4Br2FI B14039026 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Cat. No.: B14039026
M. Wt: 393.82 g/mol
InChI Key: JQNUBELTCYJOJD-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2FI . This compound is characterized by the presence of bromine, fluorine, iodine, and methyl substituents on a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes successive halogenation and methylation reactions. The general steps include:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring using halogenating agents such as bromine (Br2), iodine (I2), and fluorine (F2) under controlled conditions.

    Methylation: Introduction of a methyl group using reagents like methyl iodide (CH3I) in the presence of a catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, I, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Stille coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different halogenated derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. These interactions can affect various pathways, including:

    Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, forming intermediates that influence the overall reaction pathway.

    Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, affecting their reactivity and stability.

Comparison with Similar Compounds

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can be compared with other similar compounds, such as:

  • 1,3-Dibromo-5-fluoro-2-iodo-4-methylbenzene
  • 1,5-Dibromo-3-fluoro-2-iodo-4-methylbenzene
  • 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene

These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and reactivity.

Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene

InChI

InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

JQNUBELTCYJOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)F

Origin of Product

United States

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